![molecular formula C6H8BrN3 B1377613 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine CAS No. 1378861-55-2](/img/structure/B1377613.png)
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine
Descripción general
Descripción
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine is a chemical compound with the CAS Number: 1378861-55-2 . It has a molecular weight of 202.05 . The compound is solid in its physical form .
Synthesis Analysis
While specific synthesis methods for 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine were not found, a related compound, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride, has a documented synthesis method . This method involves several steps, including the addition of ethanol and hydrazine hydrate, dropwise addition of 2-chloropyrazine, and pH regulation .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 202.05 . The compound should be stored in a refrigerator .Aplicaciones Científicas De Investigación
Antibacterial Activity
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine derivatives have been tested for their antibacterial activities against strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) of these compounds indicate their potential as antibacterial agents .
Antidiabetic Applications
This compound is a key pharmacophore in sitagliptin phosphate, a drug used for treating type II diabetes mellitus. Its derivatives exhibit antidiabetic properties, which are significant in drug discovery programs .
Anti-platelet Aggregation
Derivatives of this compound have shown anti-platelet aggregation activities, which could be beneficial in preventing thrombosis .
Antifungal Properties
The compound’s derivatives also possess antifungal properties, making them potential candidates for treating fungal infections .
Antimalarial Potential
Research has indicated that certain derivatives of 3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine have antimalarial properties, which could be explored further for the treatment of malaria .
Antitubercular Activity
These derivatives have been studied for their antitubercular properties, which could lead to new treatments for tuberculosis .
Anticonvulsant Effects
Some studies suggest that derivatives of this compound may have anticonvulsant effects, which could be useful in the management of seizure disorders .
Enzyme Inhibition
The compound has been identified as an enzyme inhibitor, including carbonic anhydrase and cholinesterase inhibitors. This property is important for the development of various therapeutic agents .
Safety and Hazards
The compound has several hazard statements: H302, H315, H319, H335 . These indicate that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mecanismo De Acción
Target of Action
Similar compounds have been shown to have significant binding energies with poly (adp-ribose) polymerase 15 (artd7, bal3), suggesting potential interactions with this protein .
Mode of Action
It’s suggested that the compound might interact with its targets, potentially leading to changes in their function
Biochemical Pathways
Given its potential interaction with poly (adp-ribose) polymerase 15 (artd7, bal3), it may influence pathways related to this protein .
Result of Action
Similar compounds have shown potential activity against bacterial and fungal strains , suggesting that this compound may also have antimicrobial properties.
Propiedades
IUPAC Name |
3-bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-6-9-8-5-3-1-2-4-10(5)6/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDINJRVXGNVXRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NN=C2Br)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine | |
CAS RN |
1378861-55-2 | |
| Record name | 3-bromo-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




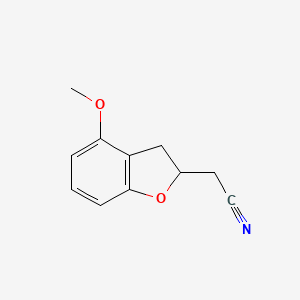
![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)
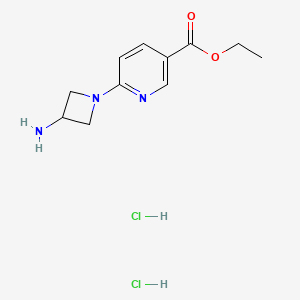
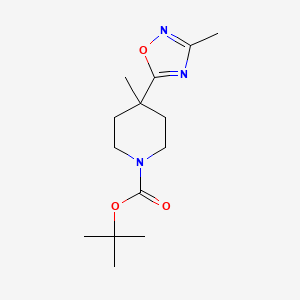
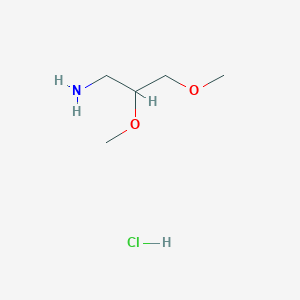

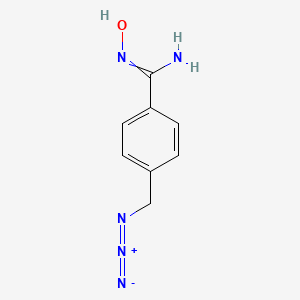
![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)
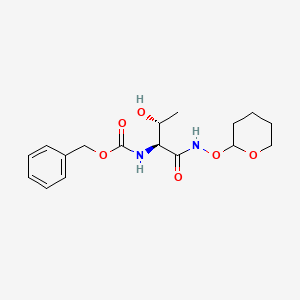

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)